molecular formula C10H10O4 B1306413 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde CAS No. 75889-50-8

6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde

Cat. No.: B1306413
CAS No.: 75889-50-8
M. Wt: 194.18 g/mol
InChI Key: VQCXREJZJFLYAV-UHFFFAOYSA-N
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Description

Contextual Significance of Benzodioxole-5-carbaldehyde Derivatives in Synthetic Organic Chemistry

Derivatives of benzodioxole-5-carbaldehyde, often generically referred to as piperonal (B3395001) analogues, hold a significant position in the landscape of synthetic organic chemistry. The benzodioxole moiety, also known as the methylenedioxyphenyl group, is a structural motif present in a vast array of natural products, including safrole, a primary component of sassafras oil. This prevalence in nature has spurred extensive research into the synthesis and derivatization of benzodioxole-based compounds.

These derivatives are highly valued as precursors in the synthesis of pharmaceuticals, agrochemicals, and fragrances. For instance, the parent compound, piperonal (1,3-benzodioxole-5-carbaldehyde), is a well-known fragrance with a characteristic cherry-like scent and serves as a key starting material for the synthesis of various drugs. The introduction of additional substituents onto the benzodioxole ring, such as the ethoxy group in the title compound, allows for the fine-tuning of the molecule's physical, chemical, and biological properties, opening avenues for the development of novel compounds with tailored functionalities.

The inherent reactivity of the aldehyde group, coupled with the electron-donating nature of the benzodioxole ring system, makes these derivatives versatile building blocks for a plethora of organic reactions, including condensations, oxidations, reductions, and carbon-carbon bond-forming reactions. This versatility has cemented their role as indispensable intermediates in the toolbox of synthetic organic chemists.

Historical Perspective on the Elucidation and Initial Synthetic Approaches to Related Benzodioxoles

The history of benzodioxoles is intrinsically linked to the study of natural products. The elucidation of the structure of safrole in the late 19th century was a pivotal moment, revealing the presence of the methylenedioxy bridge, a defining feature of the benzodioxole ring system. Early synthetic efforts were focused on the transformation of these naturally abundant precursors. For example, the synthesis of piperonal from the oxidative cleavage of isosafrole, a derivative of safrole, was an early and important development. wikipedia.org

Initial synthetic approaches to the core 1,3-benzodioxole (B145889) structure often involved the reaction of catechol (1,2-dihydroxybenzene) with a methylene (B1212753) dihalide, such as dichloromethane (B109758), in the presence of a base. This straightforward Williamson ether synthesis provided access to the parent benzodioxole ring system, paving the way for further functionalization. wikipedia.org

The introduction of a formyl group onto the benzodioxole ring was another critical step. Various formylation reactions, such as the Vilsmeier-Haack and Duff reactions, were explored for this purpose. wikipedia.orgwikipedia.org These methods, which involve the reaction of an electron-rich aromatic ring with a formylating agent, proved effective in producing benzodioxole-5-carbaldehyde and its derivatives. The choice of reaction conditions and starting materials allowed for a degree of control over the position of formylation, a crucial aspect in the synthesis of specifically substituted benzodioxoles.

Structural Features and Reactivity Potential of the 6-Ethoxy-benzowikipedia.orgwikipedia.orgdioxole-5-carbaldehyde Scaffold

The molecular architecture of 6-Ethoxy-benzo wikipedia.orgwikipedia.orgdioxole-5-carbaldehyde is characterized by a synergistic interplay of its constituent functional groups, which dictates its reactivity.

Key Structural Features:

Benzodioxole Ring: This fused ring system is electron-rich due to the presence of the two oxygen atoms of the methylenedioxy bridge. This increased electron density activates the aromatic ring towards electrophilic substitution reactions.

Ethoxy Group (-OCH2CH3): As an alkoxy group, the ethoxy substituent is a strong electron-donating group through resonance. It further enhances the electron density of the aromatic ring, making it even more susceptible to electrophilic attack. The ethoxy group directs incoming electrophiles primarily to the ortho and para positions.

Carbaldehyde Group (-CHO): The aldehyde group is an electron-withdrawing group and a meta-director for electrophilic aromatic substitution. However, its primary role in the reactivity of this molecule is as an electrophilic center for nucleophilic addition reactions.

The combination of a strong electron-donating ethoxy group and the electron-rich benzodioxole ring system makes the aromatic nucleus highly activated. The formyl group, being an aldehyde, is susceptible to a wide range of nucleophilic addition reactions. This includes reactions with organometallic reagents, ylides, and various nitrogen and oxygen nucleophiles. Furthermore, the aldehyde can undergo oxidation to a carboxylic acid or reduction to an alcohol.

The presence of both electron-donating and electron-withdrawing groups on the same aromatic ring creates a unique electronic environment that can influence the regioselectivity of further substitution reactions and modulate the reactivity of the existing functional groups.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethoxy-1,3-benzodioxole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-2-12-8-4-10-9(13-6-14-10)3-7(8)5-11/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCXREJZJFLYAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1C=O)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390019
Record name 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde
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Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75889-50-8
Record name 6-Ethoxy-1,3-benzodioxole-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75889-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde
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Methodologies for the Synthesis and Derivatization of 6 Ethoxy Benzo 1 2 Dioxole 5 Carbaldehyde

Established Synthetic Routes to 6-Ethoxy-benzoresearchgate.netnih.govdioxole-5-carbaldehyde

The synthesis of 6-Ethoxy-benzo researchgate.netnih.govdioxole-5-carbaldehyde and its analogs can be achieved through several strategic pathways, primarily involving the introduction of a formyl group onto a pre-existing benzodioxole core or the construction of the benzodioxole ring system from suitably substituted aromatic precursors.

Direct formylation is a common and efficient method for introducing an aldehyde group onto an activated aromatic ring, such as a benzodioxole derivative. This electrophilic substitution reaction typically employs a formylating agent in the presence of a Lewis acid catalyst. A well-documented procedure for a structurally related compound, 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde, illustrates this approach effectively. mdpi.comresearchgate.net

In this method, the benzodioxole substrate is treated with a formylating agent, such as dichloromethyl methyl ether, which is often prepared in situ. The reaction is activated by a strong Lewis acid, with tin(IV) chloride (SnCl₄) being a frequently used catalyst. mdpi.com The reaction is typically conducted in a dry, aprotic solvent like dichloromethane (B109758) (CH₂Cl₂) at low temperatures (e.g., -10 °C to 0 °C) to control the reactivity and minimize side reactions. mdpi.com

The general mechanism involves the formation of a highly electrophilic formylating species, which then attacks the electron-rich benzodioxole ring at the most nucleophilic position. For a 5-ethoxy-1,3-benzodioxole precursor, the formylation would be directed to the adjacent C6 position, yielding the desired product.

Table 1: Example of Direct Formylation of a Benzodioxole Derivative

Reactant Reagents Catalyst Solvent Temperature Yield Reference

Multi-step syntheses offer greater flexibility for constructing highly substituted benzodioxoles, often starting from commercially available catechols or their derivatives. A hypothetical, yet chemically sound, convergent route to 6-Ethoxy-benzo researchgate.netnih.govdioxole-5-carbaldehyde could commence from a precursor like 3,4,5-trihydroxybenzaldehyde (B28275) (gallic aldehyde).

The key steps in such a synthesis would typically involve:

Selective Protection: The aldehyde group is first protected, for example, as an acetal, to prevent it from reacting in subsequent steps.

Benzodioxole Ring Formation: The adjacent hydroxyl groups at the C3 and C4 positions are reacted with a methylene-bridging agent, such as dibromomethane (B42720) or dichloromethane, under basic conditions to form the characteristic 1,3-benzodioxole (B145889) ring.

Ethylation: The remaining free hydroxyl group at the C5 position (which becomes the C6 position after ring formation) is then alkylated using an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base (e.g., K₂CO₃) to introduce the ethoxy group. This step is analogous to the preparation of other alkoxy-substituted aromatic aldehydes.

Deprotection: Finally, the protecting group on the carbaldehyde moiety is removed under acidic conditions to regenerate the aldehyde, yielding the final product.

This approach allows for the precise placement of substituents on the aromatic ring. The synthesis of the related 6-hydroxybenzo[d] researchgate.netnih.govdioxole-5-carbaldehyde serves as a precedent for the formation of the core structure, which can then be further functionalized. nih.gov

For any synthetic route, yield optimization and scalability are critical for practical applications. In the context of direct formylation, high yields have been reported. For instance, the SnCl₄-catalyzed formylation of dihydroapiol achieves a 90% yield. mdpi.comresearchgate.net The scalability of this procedure is enhanced by the use of relatively inexpensive reagents and straightforward reaction conditions. Furthermore, the product can be isolated through simple separation and crystallization from ethanol (B145695), which is a process amenable to large-scale production. mdpi.com The availability of starting materials, such as apiol from parsley essential oil in kilogram quantities, further supports the potential for scalability. mdpi.comresearchgate.net

Functional Group Interconversions and Advanced Derivatization of the Carbaldehyde Moiety

The aldehyde functional group in 6-Ethoxy-benzo researchgate.netnih.govdioxole-5-carbaldehyde is a versatile handle for a wide array of chemical transformations, enabling the synthesis of more complex molecules and heterocyclic systems.

The electrophilic carbon atom of the carbaldehyde is susceptible to attack by various nucleophiles. These reactions are fundamental in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Grignard and Organolithium Reactions: Addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), to the aldehyde results in the formation of secondary alcohols. For example, reaction with methylmagnesium bromide would yield 1-(6-Ethoxy-benzo researchgate.netnih.govdioxol-5-yl)ethanol.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) converts the aldehyde into an alkene, allowing for the extension of carbon chains with a carbon-carbon double bond.

Cyanohydrin Formation: The addition of hydrogen cyanide (or a cyanide salt like KCN followed by acidification) produces a cyanohydrin, which is a valuable intermediate for the synthesis of alpha-hydroxy acids and alpha-hydroxy ketones.

Condensation reactions, where two molecules combine with the loss of a small molecule like water, are particularly useful for constructing heterocyclic rings. The benzodioxole carbaldehyde serves as a key building block in these syntheses.

Pyran-3-carbonitrile Derivatives: Fused and substituted pyran derivatives can be synthesized through multi-component reactions. A common strategy involves the reaction of an aldehyde, an active methylene (B1212753) compound like malononitrile, and a C-H activated acidic compound (e.g., dimedone) in the presence of a catalyst. nih.gov The reaction often proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition and subsequent intramolecular cyclization to form the 2-amino-4H-pyran-3-carbonitrile scaffold. nih.gov

Pyrazoline Derivatives: The synthesis of pyrazoline derivatives often begins with a Claisen-Schmidt condensation between the benzodioxole carbaldehyde and an acetophenone (B1666503) to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). researchgate.net This chalcone intermediate is then reacted with a hydrazine (B178648) derivative (e.g., phenylhydrazine) in a cyclocondensation reaction to yield the five-membered pyrazoline ring. nih.govresearchgate.net This method has been successfully applied to synthesize a series of thiazolyl-pyrazoline derivatives containing the benzodioxole moiety. nih.gov

Table 2: Examples of Heterocycle Formation from Benzodioxole Aldehydes

Target Heterocycle Key Reagents Reaction Type Reference
Pyran-3-carbonitrile Malononitrile, Dimedone Multi-component condensation nih.govnih.gov

Oxidative Transformations of the Carbaldehyde Functionality

The aldehyde functional group is readily susceptible to oxidation, and various established methods can be applied to convert the carbaldehyde moiety of 6-Ethoxy-benzo chemicalbook.comguidechem.comdioxole-5-carbaldehyde into a carboxylic acid.

One of the most common and effective methods for this transformation is the Pinnick oxidation . This reaction utilizes sodium chlorite (B76162) (NaClO2) in the presence of a phosphate (B84403) buffer and a chlorine scavenger, such as 2-methyl-2-butene. This method is known for its high efficiency and tolerance of other functional groups, making it a suitable choice for the target molecule.

Another widely used method is the Tollens' test , which employs a silver-ammonia complex ([Ag(NH₃)₂]⁺) as the oxidizing agent. While primarily a qualitative test for aldehydes, it can be adapted for preparative scale synthesis, yielding the corresponding carboxylate.

The Jones oxidation , using chromic acid (H₂CrO₄) prepared from chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone, is a powerful oxidizing agent. However, its harsh acidic conditions might not be ideal for the benzodioxole ring system, which can be sensitive to strong acids.

Finally, potassium permanganate (B83412) (KMnO₄) under basic or neutral conditions can also effect the oxidation of the aldehyde to a carboxylic acid. Careful control of the reaction conditions is necessary to avoid over-oxidation or side reactions with the aromatic ring.

Table 1: Plausible Oxidative Transformations of 6-Ethoxy-benzo chemicalbook.comguidechem.comdioxole-5-carbaldehyde

Reagent/ReactionProductNotes
Sodium Chlorite (NaClO₂) / 2-Methyl-2-butene6-Ethoxy-benzo chemicalbook.comguidechem.comdioxole-5-carboxylic acidHigh yield and good functional group tolerance.
Tollens' Reagent ([Ag(NH₃)₂]⁺)6-Ethoxy-benzo chemicalbook.comguidechem.comdioxole-5-carboxylic acidMild conditions, often used for qualitative analysis.
Jones Reagent (CrO₃/H₂SO₄)6-Ethoxy-benzo chemicalbook.comguidechem.comdioxole-5-carboxylic acidStrong oxidizing agent, potential for side reactions.
Potassium Permanganate (KMnO₄)6-Ethoxy-benzo chemicalbook.comguidechem.comdioxole-5-carboxylic acidRequires careful control of pH and temperature.

Reductive Pathways of the Aldehyde Group

The reduction of the carbaldehyde group in 6-Ethoxy-benzo chemicalbook.comguidechem.comdioxole-5-carbaldehyde to a primary alcohol, (6-Ethoxy-benzo chemicalbook.comguidechem.comdioxol-5-yl)methanol, can be achieved through several reliable methods.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones. The reaction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol at room temperature. Its chemoselectivity makes it an excellent choice as it will not reduce other functional groups present in the molecule under these conditions.

Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent that will also readily reduce the aldehyde to the corresponding alcohol. However, due to its high reactivity, it requires anhydrous conditions and is typically used in ethers like diethyl ether or tetrahydrofuran (B95107) (THF). It is less selective than NaBH₄ and could potentially react with other functional groups if present.

Catalytic hydrogenation is another effective method. This involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This method is generally clean and high-yielding.

Table 2: Potential Reductive Pathways for 6-Ethoxy-benzo chemicalbook.comguidechem.comdioxole-5-carbaldehyde

Reagent/ReactionProductNotes
Sodium Borohydride (NaBH₄)(6-Ethoxy-benzo chemicalbook.comguidechem.comdioxol-5-yl)methanolMild, selective, and high-yielding.
Lithium Aluminum Hydride (LiAlH₄)(6-Ethoxy-benzo chemicalbook.comguidechem.comdioxol-5-yl)methanolPowerful reducing agent, requires anhydrous conditions.
Catalytic Hydrogenation (H₂/Catalyst)(6-Ethoxy-benzo chemicalbook.comguidechem.comdioxol-5-yl)methanolClean reaction, various catalysts can be used.

Regioselective Transformations of the Benzodioxole Ring System

Halogenation and Substituent Introduction on the Benzodioxole Core

The benzodioxole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions such as halogenation. The directing effects of the ethoxy and aldehyde groups will influence the position of substitution. The ethoxy group is an ortho-, para-director, while the aldehyde group is a meta-director. In this case, the position ortho to the ethoxy group (position 7) is the most likely site for electrophilic attack.

Bromination can be achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent, which provides a controlled source of electrophilic bromine. Direct bromination with bromine (Br₂) in the presence of a Lewis acid catalyst could also be employed, though it may be less selective.

Chlorination can be performed using N-chlorosuccinimide (NCS) or other sources of electrophilic chlorine.

Modifications of the Ethoxy Substituent

The ethoxy group, an ether linkage, is generally stable. However, it can be cleaved under harsh conditions to yield the corresponding phenol.

Ether cleavage is typically accomplished using strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). The reaction involves protonation of the ether oxygen followed by nucleophilic attack by the halide ion. This would convert the 6-ethoxy group to a 6-hydroxy group, yielding 6-Hydroxy-benzo chemicalbook.comguidechem.comdioxole-5-carbaldehyde.

Opening and Rearrangement Reactions of the 1,3-Dioxole (B15492876) Ring

The 1,3-dioxole ring of the benzodioxole system is generally robust but can be opened under specific and often forcing conditions.

Ring-opening can be achieved by treatment with strong Lewis acids or certain organometallic reagents. This would lead to the formation of a catechol derivative (a 1,2-dihydroxybenzene). For instance, treatment with boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃) is a common method for cleaving methylenedioxy ethers, which would result in the formation of a dihydroxy-substituted benzaldehyde.

Rearrangement reactions of the benzodioxole ring itself are not common under standard laboratory conditions due to the stability of the aromatic system.

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Ethoxy Benzo 1 2 Dioxole 5 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR)

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 6-Ethoxy-benzo rsc.orgnih.govdioxole-5-carbaldehyde, NMR analysis provides unambiguous assignment of each proton and carbon atom.

The ¹H NMR spectrum of 6-Ethoxy-benzo rsc.orgnih.govdioxole-5-carbaldehyde is characterized by distinct signals corresponding to the aldehyde, aromatic, methylenedioxy, and ethoxy protons. Based on data from closely related analogs, such as 6-hydroxybenzo[d] rsc.orgnih.govdioxole-5-carbaldehyde and piperonyl aldehyde, the expected chemical shifts (δ) are well-defined. rsc.orgnih.gov

The aldehyde proton (-CHO) is expected to appear as a sharp singlet in the highly deshielded region of the spectrum, typically around δ 9.6–10.2 ppm. nih.govmdpi.com The two aromatic protons on the benzene (B151609) ring are not coupled to each other and thus appear as two distinct singlets. The proton at the C7 position is anticipated around δ 6.8–7.3 ppm, while the C4 proton signal is expected at approximately δ 6.4–6.9 ppm. rsc.orgnih.gov

A characteristic singlet for the two protons of the methylenedioxy group (-O-CH₂-O-) is typically observed around δ 6.0 ppm. nih.gov The ethoxy group (-O-CH₂-CH₃) gives rise to a quartet for the methylene (B1212753) protons (around δ 4.1 ppm) and a triplet for the methyl protons (around δ 1.4 ppm), with a typical coupling constant (J) of ~7.0 Hz.

Table 1: Expected ¹H NMR Chemical Shift Assignments for 6-Ethoxy-benzo rsc.orgnih.govdioxole-5-carbaldehyde

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
CHO 9.6 - 10.2 Singlet
Ar-H (C7-H) 6.8 - 7.3 Singlet
Ar-H (C4-H) 6.4 - 6.9 Singlet
O-CH₂-O ~6.0 Singlet
O-CH₂-CH₃ ~4.1 Quartet

Note: Predicted values are based on spectral data of analogous compounds. rsc.orgnih.govmdpi.com

The ¹³C NMR spectrum provides information on all carbon atoms within the molecule, including quaternary carbons that lack attached protons. The aldehyde carbonyl carbon is the most deshielded, with a chemical shift expected around δ 190–194 ppm. nih.gov The carbon of the methylenedioxy bridge typically resonates near δ 102 ppm. rsc.orgnih.gov

The aromatic region of the spectrum is more complex, featuring signals for both protonated and quaternary carbons. The ethoxy-substituted carbon (C6) and the neighboring aldehyde-substituted carbon (C5) are quaternary and their signals are influenced by the electron-donating and -withdrawing nature of their respective substituents. Based on data for 6-hydroxybenzo[d] rsc.orgnih.govdioxole-5-carbaldehyde, the aromatic carbons are expected in the δ 98–162 ppm range. nih.gov The two carbons of the ethoxy group are expected around δ 64 ppm (-OCH₂) and δ 15 ppm (-CH₃).

Table 2: Expected ¹³C NMR Chemical Shift Assignments for 6-Ethoxy-benzo rsc.orgnih.govdioxole-5-carbaldehyde

Carbon Assignment Expected Chemical Shift (δ, ppm)
CHO 190 - 194
C6 (Ar-C-O) 155 - 162
C4a, C7a (Ar-C) 141 - 155
C5 (Ar-C-CHO) 109 - 114
C4, C7 (Ar-CH) 98 - 109
O-CH₂-O ~102
O-CH₂-CH₃ ~64

Note: Predicted values are based on spectral data of analogous compounds. rsc.orgnih.gov

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's covalent framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For 6-Ethoxy-benzo rsc.orgnih.govdioxole-5-carbaldehyde, the key COSY correlation would be between the methylene quartet and the methyl triplet of the ethoxy group, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each protonated carbon by linking the proton shifts (from ¹H NMR) to their corresponding carbon shifts (from ¹³C NMR).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps piece together the molecular structure and assign quaternary carbons. diva-portal.org Key HMBC correlations would include:

The aldehyde proton (CHO) to the aromatic carbons C4 and C5.

The methylene protons of the ethoxy group (O-CH₂) to the aromatic carbon C6, confirming the position of the ethoxy group.

The aromatic proton at C7 to carbons C5 and C4a.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula.

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of the molecule with high confidence. For 6-Ethoxy-benzo rsc.orgnih.govdioxole-5-carbaldehyde (C₁₀H₁₀O₄), the calculated exact mass is 194.0579 Da. An HRMS experiment would aim to measure an m/z value extremely close to this calculated mass, thereby confirming the molecular formula. nih.gov This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions. csic.es

These ionization methods provide information on the molecular weight and fragmentation patterns.

ESI-MS: As a soft ionization technique, ESI typically yields the protonated molecule [M+H]⁺ (m/z 195.0652) or other adducts (e.g., [M+Na]⁺), confirming the molecular weight of the parent compound with minimal fragmentation. researchgate.net

EI-MS: This is a higher-energy technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint. For 6-Ethoxy-benzo rsc.orgnih.govdioxole-5-carbaldehyde, characteristic fragmentation pathways would likely include:

Loss of a formyl radical (•CHO, 29 Da) to give an ion at m/z 165.

Loss of an ethyl radical (•CH₂CH₃, 29 Da) from the ethoxy group to yield an ion at m/z 165.

Loss of ethylene (B1197577) (CH₂=CH₂, 28 Da) via McLafferty-type rearrangement, resulting in an ion at m/z 166, corresponding to the 6-hydroxy analog. researchgate.net

Loss of carbon monoxide (CO, 28 Da) from the aldehyde group. mdpi.com

These fragmentation patterns help to confirm the presence of the aldehyde and ethoxy functional groups on the benzodioxole core. miamioh.edu

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 6-Ethoxy-benzo nih.govsigmaaldrich.comdioxole-5-carbaldehyde is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural features: the benzodioxole ring system, the ethoxy group, and the carbaldehyde function.

The analysis of related benzodioxole derivatives provides a strong basis for the assignment of these vibrational modes. For instance, the IR spectrum of 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde shows distinct bands for the carbonyl group at 1609 and 1674 cm⁻¹. mdpi.com Similarly, studies on various 1,3-benzodioxole (B145889) derivatives consistently report characteristic peaks for the C-O-C ether linkages and aromatic C-H bonds. ias.ac.in

The key vibrational frequencies anticipated for 6-Ethoxy-benzo nih.govsigmaaldrich.comdioxole-5-carbaldehyde are detailed in the table below, based on data from analogous compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
AldehydeC=O stretch1670 - 1690
AldehydeC-H stretch2720 - 2820
BenzodioxoleAromatic C=C stretch1450 - 1600
BenzodioxoleAsymmetric C-O-C stretch1230 - 1260
BenzodioxoleSymmetric C-O-C stretch1030 - 1040
Ethoxy GroupC-H stretch (aliphatic)2850 - 2980
Ethoxy GroupC-O stretch1050 - 1150

This table presents expected data based on the analysis of structurally similar compounds.

The strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group is one of the most diagnostic peaks in the spectrum. The precise position of this band can be influenced by the electronic effects of the substituents on the aromatic ring. The presence of both the benzodioxole and ethoxy groups, which are electron-donating, may slightly lower the frequency of the C=O stretch compared to unsubstituted benzaldehyde. The characteristic asymmetric and symmetric stretching vibrations of the C-O-C linkages within the dioxole ring are also crucial for confirming the integrity of this heterocyclic system.

X-ray Crystallography for Solid-State Structural Analysis of Benzodioxole Structures

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of 6-Ethoxy-benzo nih.govsigmaaldrich.comdioxole-5-carbaldehyde is not publicly available, a detailed analysis of its close analog, 6-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde, offers significant insights into its expected solid-state conformation. nih.gov

The study of 6-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde reveals that the benzodioxole ring system is nearly planar. nih.gov This planarity is a common feature of benzodioxole derivatives and facilitates π-π stacking interactions between adjacent molecules in the crystal lattice. In the case of (E)-benzo[d] nih.govsigmaaldrich.comdioxole-5-carbaldehyde oxime, these stacking interactions result in centroid-centroid distances of approximately 3.84 Å. nih.gov

Below is a table of crystallographic data for the closely related 6-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde, which serves as a model for the target compound. nih.gov

ParameterValue
Chemical FormulaC₈H₆O₄
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.4916 (3)
b (Å)12.8242 (7)
c (Å)16.7122 (8)
β (°)96.258 (3)
Volume (ų)1382.99 (12)
Z8

Data from the crystallographic study of the analogous compound 6-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde. nih.gov

The structural data confirms the planarity of the fused ring system, a feature that is critical for understanding the electronic and intermolecular behavior of these molecules. The substitution of the hydroxyl group with an ethoxy group in the target compound would likely influence the crystal packing due to steric and electronic differences, potentially leading to variations in the unit cell parameters and intermolecular contacts.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are indicative of the extent of conjugation in the molecule.

The UV-Vis spectrum of 6-Ethoxy-benzo nih.govsigmaaldrich.comdioxole-5-carbaldehyde is expected to be dominated by π → π* transitions associated with the aromatic benzodioxole system, which acts as the primary chromophore. The presence of the carbaldehyde and ethoxy groups as substituents on this ring system will modulate the energy of these transitions and, consequently, the λmax values.

The benzodioxole ring, the benzene ring, and the carbonyl group of the aldehyde are all involved in a conjugated system. The ethoxy group, being an auxochrome with lone pairs of electrons on the oxygen atom, can donate electron density to the aromatic ring through resonance. This extended conjugation typically results in a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the unsubstituted benzodioxole.

While specific experimental λmax values for 6-Ethoxy-benzo nih.govsigmaaldrich.comdioxole-5-carbaldehyde are not readily found in the literature, studies on similar aromatic aldehydes and benzofuran (B130515) derivatives show characteristic absorption peaks around 300 nm, which are attributed to π → π* transitions of the aromatic C=C bonds. researchgate.netresearchgate.net The n → π* transition of the carbonyl group is also expected, though it is typically weaker and may be observed as a shoulder on the main absorption band.

The expected electronic transitions for this compound are summarized in the table below.

TransitionChromophoreExpected Wavelength Range (nm)
π → πBenzodioxole ring and C=O group280 - 320
n → πCarbonyl group (C=O)330 - 360

This table presents expected data based on the principles of UV-Vis spectroscopy and data from structurally related aromatic aldehydes.

The solvent used for the analysis can also influence the position of the absorption bands. Polar solvents can stabilize the excited state, often leading to shifts in the λmax values. A thorough analysis of the UV-Vis spectrum would provide valuable information on the electronic structure and the effects of substitution on the benzodioxole chromophore.

Computational Chemistry and Theoretical Investigations of 6 Ethoxy Benzo 1 2 Dioxole 5 Carbaldehyde

Mechanistic Studies of Reactions Involving 6-Ethoxy-benzonih.govresearchgate.netdioxole-5-carbaldehyde

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions at a molecular level. For a compound such as 6-Ethoxy-benzo nih.govresearchgate.netdioxole-5-carbaldehyde, theoretical studies can elucidate reaction mechanisms, identify transient intermediates, and map out the energetic landscapes of chemical transformations. This understanding is pivotal for controlling reaction outcomes and designing more efficient synthetic routes.

The study of reaction mechanisms through computational methods hinges on the identification and characterization of transition states—the highest energy points along a reaction coordinate. The geometry and energy of these fleeting structures govern the kinetics and feasibility of a chemical process. While direct experimental observation of transition states is exceptionally challenging, computational chemistry allows for their precise localization and analysis.

For reactions involving the aldehyde functional group of 6-Ethoxy-benzo nih.govresearchgate.netdioxole-5-carbaldehyde, such as nucleophilic additions, condensations, and oxidations, density functional theory (DFT) is a commonly employed computational method. DFT calculations can map the potential energy surface of a reaction, revealing the minimum energy path from reactants to products.

A pertinent example, for which analogous systems have been studied, is the formation of a Schiff base from an aldehyde and a primary amine. The reaction mechanism for the condensation of a substituted benzaldehyde with an amine has been computationally investigated at the DFT (B3LYP) level of theory. nih.gov Such studies identify key transition states:

TS1: Corresponding to the initial nucleophilic attack of the amine on the carbonyl carbon, leading to a hemiaminal intermediate. This step often involves a concerted proton transfer. nih.gov

The energies of these transition states relative to the reactants and intermediates provide the activation energies for each step, which are crucial for predicting reaction rates. The influence of the ethoxy and benzodioxole substituents on the electronic properties of the aldehyde group in 6-Ethoxy-benzo nih.govresearchgate.netdioxole-5-carbaldehyde would be a key factor in determining the heights of these energy barriers. The electron-donating nature of these groups would be expected to influence the electrophilicity of the carbonyl carbon and thus the energetics of the reaction pathway.

Below is a representative data table illustrating the type of information that can be obtained from a transition state analysis for the reaction of a substituted benzaldehyde with an amine, based on computational studies of analogous systems.

Reaction StepReactant Complex Energy (kcal/mol)Transition State (TS) Energy (kcal/mol)Intermediate/Product Complex Energy (kcal/mol)Activation Energy (kcal/mol)
Hemiaminal Formation0.015.2-5.815.2
Dehydration-5.825.6-2.131.4

Note: The data in this table is illustrative and based on computational studies of analogous benzaldehyde derivatives. The actual values for 6-Ethoxy-benzo nih.govresearchgate.netdioxole-5-carbaldehyde would require specific calculations.

Computational chemistry is an indispensable tool in the rational design and optimization of catalysts for specific chemical transformations. pnnl.gov By modeling the interaction between a catalyst and the reacting species, including 6-Ethoxy-benzo nih.govresearchgate.netdioxole-5-carbaldehyde, researchers can predict catalytic activity and selectivity, thereby guiding experimental efforts. nih.govmdpi.com

Computational approaches to catalyst design can be broadly categorized:

Screening of Potential Catalysts: High-throughput computational screening can be used to evaluate a large library of potential catalysts for a desired reaction. By calculating key descriptors, such as binding energies of reactants and intermediates to the catalyst surface or the activation energies of key reaction steps, the most promising candidates can be identified for experimental validation.

Understanding Catalyst-Substrate Interactions: Detailed computational studies can provide insights into the specific interactions between the catalyst and the substrate at the molecular level. For reactions involving 6-Ethoxy-benzo nih.govresearchgate.netdioxole-5-carbaldehyde, this could involve modeling how the molecule adsorbs onto a heterogeneous catalyst surface or coordinates to a homogeneous metal complex. These studies can reveal how the catalyst activates the aldehyde for reaction and influences the stereochemical outcome.

Mechanism-Based Catalyst Improvement: Once a reaction mechanism is elucidated through computational studies, as described in the previous section, this knowledge can be used to rationally modify the catalyst structure to improve its performance. For instance, if the rate-limiting step is the activation of a C-H bond, the catalyst can be modified to enhance its ability to facilitate this step.

A notable area of research is the computational design of organocatalysts. nih.gov For example, computational studies have been instrumental in designing electro-organocatalysts capable of converting carbon dioxide into long-chain aldehydes. nih.govlsu.edu These studies use DFT to model the catalytic cycle, identifying rate-limiting steps and proposing modifications to the catalyst structure to improve turnover frequency and product selectivity. nih.govlsu.edu

The principles of computational catalyst design could be applied to various reactions involving 6-Ethoxy-benzo nih.govresearchgate.netdioxole-5-carbaldehyde, such as its selective hydrogenation to the corresponding alcohol or its use in C-C bond-forming reactions. The following table provides an example of how computational data could be used to compare the efficacy of different catalyst designs for a hypothetical reaction.

CatalystSubstrate Binding Energy (kcal/mol)Activation Energy of Rate-Limiting Step (kcal/mol)Predicted Turnover Frequency (s⁻¹)
Catalyst A (Unmodified)-10.522.10.5
Catalyst B (Modified Ligand)-12.218.515.2
Catalyst C (Different Metal Center)-8.925.80.01

Note: This table presents hypothetical data to illustrate the application of computational chemistry in catalyst design. The values are not based on experimental results for 6-Ethoxy-benzo nih.govresearchgate.netdioxole-5-carbaldehyde.

Strategic Utilization of 6 Ethoxy Benzo 1 2 Dioxole 5 Carbaldehyde As a Versatile Synthetic Intermediate

Building Block in the Synthesis of Complex Natural Products and Analogues

The intricate framework of 6-Ethoxy-benzo nih.govresearchgate.netdioxole-5-carbaldehyde makes it an ideal starting material or key intermediate in the total synthesis of various natural products and their synthetic analogues. The presence of multiple functional groups allows for sequential and regioselective modifications, paving the way for the assembly of complex molecular architectures.

Coenzyme Q (CoQ), a vital component of the electron transport chain, has been the subject of extensive synthetic efforts due to its crucial role in cellular respiration and as an antioxidant. nih.gov The benzoquinone core of CoQ is often constructed from highly substituted benzene (B151609) derivatives. While direct synthesis of Coenzyme Q from 6-Ethoxy-benzo nih.govresearchgate.netdioxole-5-carbaldehyde is not prominently documented, its structural similarity to key intermediates used in the synthesis of CoQ analogues makes it a highly plausible precursor. For instance, the formylation of dihydroapiol, a related benzodioxole derivative, yields an aldehyde that is a key intermediate for Coenzyme Q analogues. mdpi.com This suggests that 6-Ethoxy-benzo nih.govresearchgate.netdioxole-5-carbaldehyde could be readily converted to a corresponding hydroquinone (B1673460) or quinone, which are the core structures of CoQ. The ethoxy group, in particular, can be a valuable substituent for modulating the lipophilicity and electronic properties of the resulting CoQ analogues, potentially leading to compounds with enhanced biological activity.

The general synthetic strategy would likely involve the oxidation of the aldehyde to a carboxylic acid, followed by a Baeyer-Villiger oxidation to introduce a hydroxyl group. Subsequent manipulation of the substituents on the aromatic ring would lead to the desired substitution pattern of the Coenzyme Q analogue.

The benzo[d] nih.govresearchgate.netdioxole moiety is a common structural motif found in a plethora of biologically active natural products, including many benzylisoquinoline alkaloids. rsc.org These compounds exhibit a wide range of pharmacological activities, making them attractive targets for total synthesis. The strategic placement of the ethoxy and carbaldehyde groups on the benzodioxole ring of 6-Ethoxy-benzo nih.govresearchgate.netdioxole-5-carbaldehyde provides synthetic handles for elaboration into these complex alkaloid frameworks.

For example, in the unified total synthesis of aporphines, coptisines, and dibenzopyrrocolines, substituted benzodioxole aldehydes are crucial starting materials. rsc.org These aldehydes undergo condensation reactions with appropriately substituted phenethylamines to form the core isoquinoline (B145761) skeleton. The ethoxy group in 6-Ethoxy-benzo nih.govresearchgate.netdioxole-5-carbaldehyde can influence the reactivity and solubility of intermediates and can be a key feature in the final target molecule, potentially modulating its biological activity. The carbaldehyde functionality is essential for the initial imine formation that triggers the cyclization to form the heterocyclic core of these alkaloids.

Bioactive ScaffoldSynthetic StrategyRole of 6-Ethoxy-benzo nih.govresearchgate.netdioxole-5-carbaldehyde
Coenzyme Q AnaloguesOxidation and Ring FunctionalizationPrecursor to the substituted benzoquinone core
Benzylisoquinoline AlkaloidsPictet-Spengler or Bischler-Napieralski reactionProvides the substituted benzodioxole portion of the alkaloid

Application in the Construction of Diverse Heterocyclic Scaffolds

The reactivity of the aldehyde group, coupled with the electronic nature of the substituted benzodioxole ring, makes 6-Ethoxy-benzo nih.govresearchgate.netdioxole-5-carbaldehyde an excellent substrate for the synthesis of a variety of heterocyclic systems.

Pyran and pyrazoline derivatives are important classes of heterocyclic compounds with diverse biological activities. The synthesis of these heterocycles often involves the condensation of an aldehyde with a suitable reaction partner.

The synthesis of pyran derivatives can be achieved through various multi-component reactions where 6-Ethoxy-benzo nih.govresearchgate.netdioxole-5-carbaldehyde can serve as the aldehyde component. For instance, the reaction of an aldehyde with a 1,3-dicarbonyl compound and a source of ammonia (B1221849) or an amine can lead to the formation of dihydropyridine (B1217469) derivatives, which can be subsequently oxidized to pyridines or can be precursors to pyran-fused systems. beilstein-journals.org

Pyrazoline derivatives are commonly synthesized via the condensation of an α,β-unsaturated ketone (a chalcone) with hydrazine (B178648) or its derivatives. researchgate.netresearchgate.net 6-Ethoxy-benzo nih.govresearchgate.netdioxole-5-carbaldehyde can be readily converted into the corresponding chalcone (B49325) by a Claisen-Schmidt condensation with an appropriate ketone. The resulting chalcone, bearing the 6-ethoxy-benzo nih.govresearchgate.netdioxole moiety, can then be cyclized to afford a variety of substituted pyrazolines. The substitution on the benzodioxole ring can be exploited to fine-tune the electronic and steric properties of the final pyrazoline derivatives, which is often crucial for their biological activity. rdd.edu.iqnih.gov

Benzoxanthenes are a class of oxygen-containing heterocycles that have garnered significant attention due to their wide range of biological activities. researchgate.netsemanticscholar.org A common and efficient method for the synthesis of benzoxanthenes is the one-pot, three-component condensation of a β-naphthol, an aldehyde, and a cyclic 1,3-dicarbonyl compound. epa.govfrontiersin.org In this reaction, 6-Ethoxy-benzo nih.govresearchgate.netdioxole-5-carbaldehyde can be employed as the aldehyde component, leading to the formation of benzoxanthene derivatives bearing the 6-ethoxy-benzo nih.govresearchgate.netdioxole substituent.

Pyrrole synthesis can be achieved through various methods, with the Paal-Knorr synthesis being one of the most well-known. organic-chemistry.orgorganic-chemistry.org This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. While 6-Ethoxy-benzo nih.govresearchgate.netdioxole-5-carbaldehyde is not a direct precursor in the Paal-Knorr synthesis, it can be transformed into a suitable 1,4-dicarbonyl compound through a series of standard organic transformations. For instance, a Stetter reaction with an appropriate acceptor could introduce the necessary dicarbonyl functionality.

Phosphoramidates are a class of organophosphorus compounds that have found applications in medicinal chemistry and as synthetic reagents. nih.govresearchgate.net A review of synthetic methodologies for phosphoramidates highlights a reaction where aromatic aldehydes, such as the closely related benzo[d] nih.govresearchgate.netdioxole-5-carbaldehyde, are used in their synthesis. nih.gov This suggests that 6-Ethoxy-benzo nih.govresearchgate.netdioxole-5-carbaldehyde would be a suitable substrate for similar transformations. The synthesis typically involves the reaction of the aldehyde with a phosphoryl azide (B81097) in the presence of a suitable catalyst. The electron-donating nature of the ethoxy and benzodioxole groups in 6-Ethoxy-benzo nih.govresearchgate.netdioxole-5-carbaldehyde would likely facilitate this reaction, making it an efficient precursor for novel phosphoramidate (B1195095) derivatives. mdpi.comresearchgate.net

Heterocyclic ScaffoldSynthetic MethodRole of 6-Ethoxy-benzo nih.govresearchgate.netdioxole-5-carbaldehyde
Pyran DerivativesMulti-component reactionsAldehyde component
Pyrazoline DerivativesClaisen-Schmidt condensation followed by cyclizationPrecursor to the chalcone intermediate
Benzoxanthene DerivativesThree-component condensationAldehyde component
Pyrrole Derivatives(Indirect) Conversion to a 1,4-dicarbonyl compoundStarting material for precursor synthesis
Phosphoramidate DerivativesReaction with a phosphoryl azideAldehyde component

Incorporation into Labeled Compounds for Mechanistic and Tracer Studies

The strategic incorporation of isotopic labels into molecules like 6-Ethoxy-benzo rsc.orgresearchgate.netdioxole-5-carbaldehyde is a powerful tool for elucidating reaction mechanisms, tracking metabolic pathways, and acting as tracers in various scientific investigations. The ability to selectively replace atoms with their heavier, non-radioactive isotopes (such as deuterium (B1214612), ¹³C, or ¹⁵N) allows for detailed analysis using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Synthesis of Deuterated Benzorsc.orgresearchgate.netdioxole Derivatives

While direct synthesis protocols for deuterated 6-Ethoxy-benzo rsc.orgresearchgate.netdioxole-5-carbaldehyde are not extensively documented, the synthesis of deuterated benzodioxole derivatives, in general, provides a clear pathway. These methods can be adapted to introduce deuterium atoms at specific positions within the target molecule.

One common strategy involves the acid-catalyzed electrophilic aromatic substitution of protons with deuterons. thieme-connect.de Aromatic protons can be exchanged using strong deuterium acids such as DCl/D₂O, D₃PO₄, or D₂SO₄. thieme-connect.de For the benzo rsc.orgresearchgate.netdioxole ring system, the aromatic protons are susceptible to this exchange. By carefully controlling the reaction conditions, it is possible to achieve selective deuteration.

Another approach involves the use of deuterated starting materials in the synthesis of the benzodioxole core. For instance, deuterated catechols can be reacted with a suitable methylene (B1212753) source to form the deuterated dioxole ring. Furthermore, the synthesis of deuterated nitrogen heterocyles often utilizes deuterated reagents for their direct construction, a strategy that can be conceptually applied to other heterocyclic systems. nih.gov

Table 1: Potential Strategies for the Synthesis of Deuterated Benzo rsc.orgresearchgate.netdioxole Derivatives

StrategyDescriptionKey ReagentsPotential Labeled Positions
Acid-Catalyzed H/D Exchange Direct exchange of aromatic protons for deuterons on the pre-formed benzodioxole ring.DCl/D₂O, D₃PO₄, D₂SO₄Aromatic ring protons
Synthesis from Deuterated Precursors Building the benzodioxole skeleton using isotopically labeled starting materials.Deuterated catechol, deuterated formaldehyde (B43269) equivalentAromatic ring, methylenedioxy bridge
Domino Keteniminium/Iminium Activation A versatile method for the synthesis of selectively deuterated amines that could be adapted for derivatives.Triflic acid, triethylsilane (deuterated or not)Side chains attached to the ring

Strategies for Isotopic Labeling at Specific Positions

The ability to place an isotopic label at a specific molecular position is crucial for detailed mechanistic studies. Isotopic labeling is a technique used to trace the journey of an isotope through a chemical reaction or metabolic pathway. wikipedia.org This can be achieved with either stable or radioactive isotopes. wikipedia.org

For 6-Ethoxy-benzo rsc.orgresearchgate.netdioxole-5-carbaldehyde, several strategies can be envisioned for site-specific labeling:

Labeling the Aldehyde Group: The aldehyde proton can be exchanged under basic conditions with a deuterated solvent. To label the aldehyde carbon with ¹³C, one could employ a ¹³C-labeled formylating agent during the introduction of the carbaldehyde group onto the benzodioxole ring. Stable isotope labeling in combination with mass spectrometry is a developed strategy for the non-targeted profiling of aldehyde-containing compounds. rsc.org

Labeling the Ethoxy Group: The ethoxy group can be introduced using ¹³C- or deuterium-labeled ethylating agents, such as labeled ethyl iodide or diethyl sulfate (B86663). This would allow for the tracking of this specific functional group in subsequent reactions or biological studies.

Labeling the Benzo rsc.orgresearchgate.netdioxole Ring: As discussed previously, H/D exchange can label the aromatic protons. For ¹³C labeling of the aromatic backbone, the synthesis would need to start from a correspondingly labeled catechol precursor. The development of efficient and broadly applicable methods for the selective incorporation of deuterium atoms into organic molecules is of extreme importance, though such methods can lack generality. rsc.org

The choice of labeling strategy and the specific isotope depends on the analytical technique to be used (MS, NMR) and the scientific question being addressed. wikipedia.org

Foundation for Material Science Precursors and Functional Molecule Development

The unique chemical structure of 6-Ethoxy-benzo rsc.orgresearchgate.netdioxole-5-carbaldehyde, featuring a reactive aldehyde group and an electron-rich aromatic system, makes it a promising candidate as a building block for more complex molecules with applications in material science and coordination chemistry.

Precursors for Polymer Chemistry

While specific polymers derived from 6-Ethoxy-benzo rsc.orgresearchgate.netdioxole-5-carbaldehyde are not prominent in the literature, the benzodioxole moiety has been incorporated into various polymer backbones. nih.gov The aldehyde functionality of the title compound provides a reactive handle for polymerization reactions.

For instance, it can undergo condensation reactions with difunctional monomers to form polymers such as poly(azomethine)s or polyamides, after conversion of the aldehyde to a carboxylic acid or an amine. Benzodioxole derivatives have been used in the synthesis of novel aromatic polyamides. The inherent properties of the benzodioxole unit, such as its rigidity and electronic characteristics, can influence the thermal and mechanical properties of the resulting polymers.

Table 2: Potential Polymerization Reactions Involving 6-Ethoxy-benzo rsc.orgresearchgate.netdioxole-5-carbaldehyde Derivatives

Polymer TypeRequired Functionalization of BenzodioxoleCo-monomerPotential Polymer Properties
Poly(azomethine)s (Schiff Bases) Aldehyde (as is)Aromatic or aliphatic diaminesThermal stability, conductivity, optical properties
Polyesters Oxidation of aldehyde to carboxylic acidDiolsHigh-performance materials, biodegradability
Polyamides Conversion to amine or carboxylic acidDiacids or diaminesHigh thermal and chemical resistance

Components in Ligand Design and Coordination Chemistry

The benzodioxole framework and its derivatives can act as ligands for metal ions, forming coordination complexes with interesting structural and functional properties. researchgate.net The oxygen atoms of the dioxole ring and the ethoxy group, as well as the aldehyde oxygen, can potentially coordinate to metal centers.

By modifying the 6-Ethoxy-benzo rsc.orgresearchgate.netdioxole-5-carbaldehyde molecule, for example, by converting the aldehyde to a Schiff base with a chelating amine, multidentate ligands can be synthesized. These ligands can then be used to form complexes with a variety of transition metals, lanthanides, and other metal ions. Benzotriazole, another heterocyclic compound, has been shown to be an ideal molecule for providing synthetic advantages towards polynuclear coordination clusters and coordination polymers. researchgate.net

The resulting coordination compounds could have applications in areas such as:

Catalysis: The metal complex could act as a catalyst for organic transformations.

Sensing: The complex might exhibit changes in its optical or electronic properties upon binding to specific analytes.

Luminescent Materials: Lanthanide complexes, in particular, are known for their unique luminescent properties.

The design of the ligand, including the steric and electronic properties of the substituents on the benzodioxole ring, will play a crucial role in determining the structure and properties of the resulting metal complexes. The coordination chemistry of boronate anions has only recently begun to be studied for its potential in creating coordination networks. mdpi.com

Concluding Remarks and Future Perspectives in the Research of 6 Ethoxy Benzo 1 2 Dioxole 5 Carbaldehyde

Current Challenges and Limitations in its Synthetic Utility

The primary obstacle in the widespread study of 6-Ethoxy-benzo researchgate.netorganic-chemistry.orgdioxole-5-carbaldehyde is the lack of established, high-yielding synthetic routes. The challenges are rooted in the inherent chemical properties of the benzodioxole core.

Regioselectivity: Achieving the desired 5,6-disubstitution pattern on the benzodioxole ring is a significant synthetic challenge. Standard electrophilic aromatic substitution reactions, such as formylation, must be precisely controlled to favor the C-5 position over other potential sites. The directing effects of the dioxole oxygens and the ethoxy group must be carefully considered and managed.

Sensitivity of the Dioxole Ring: The 1,3-benzodioxole (B145889) ring is an acetal, rendering it susceptible to cleavage under strong acidic conditions. mdma.ch Many classical formylation methods, such as the Gattermann-Koch or Vilsmeier-Haack reactions, employ strong Lewis acids or acidic reagents that can degrade the starting material, leading to low yields. mdma.chwikipedia.org For instance, the use of SnCl₄ as a Lewis acid catalyst in acylation reactions has been reported to cause ring cleavage at temperatures around 0°C, necessitating much lower temperatures to achieve the desired reaction. mdma.ch

Precursor Availability: Efficient synthesis is dependent on the availability of suitably functionalized starting materials. A plausible route might involve the formylation of a 4-ethoxy-1,2-(methylenedioxy)benzene precursor. The accessibility and cost of such precursors can be a limiting factor for large-scale synthesis and subsequent investigation.

A comparative look at challenges in synthesizing substituted benzodioxoles is presented in Table 1.

Table 1: Comparative Challenges in Electrophilic Substitution of Benzodioxoles
Reaction TypeTypical ReagentsAssociated ChallengePotential MitigationReference
FormylationSnCl₄ / Dichloromethyl methyl etherDioxole ring cleavage by strong Lewis acidCryogenic conditions (-40°C or lower) mdma.chmdpi.com
Formylation (Duff)Hexamethylenetetramine / Trifluoroacetic acidRing hydrolysis under strong acid refluxUse of milder, non-hydrolytic acidic conditions mdma.ch
BrominationBr₂ / Acetic AcidModerate control of regioselectivityDirect bromination of the pre-formed aldehyde researchgate.net

Emerging Methodologies for Enhanced Synthesis and Derivatization

Overcoming the synthetic challenges requires the adoption of modern synthetic techniques that offer milder conditions and greater control.

Advanced Synthetic Strategies: Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient method for constructing heterocyclic systems, including the benzodioxole core. tandfonline.comresearchgate.net This technique significantly reduces reaction times and often avoids the need for harsh catalysts and toxic solvents. Applying MAOS to the condensation of an appropriately substituted catechol with a methylene (B1212753) source could provide an efficient route to the core structure. Furthermore, the use of novel, milder formylating agents, such as 2-benzotriazolyl-1,3-dioxolane, could introduce the aldehyde group without compromising the integrity of the dioxole ring. organic-chemistry.org

Modern Derivatization Techniques: The true potential of 6-Ethoxy-benzo researchgate.netorganic-chemistry.orgdioxole-5-carbaldehyde lies in its utility as a scaffold for creating diverse chemical libraries. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for this purpose. researchgate.networldresearchersassociations.com A strategic approach would involve synthesizing a halogenated intermediate, such as 5-bromo-6-ethoxy-benzo researchgate.netorganic-chemistry.orgdioxole, which could then be coupled with a wide array of boronic acids to introduce new carbon-carbon bonds. The aldehyde functionality could be installed either before or after the coupling step, offering synthetic flexibility. The aldehyde group itself serves as a versatile handle for further modifications, such as conversion to oximes, imines, or alcohols, expanding the accessible chemical space. nih.gov

Table 2 outlines potential modern synthetic approaches for derivatization.

Table 2: Potential Modern Methodologies for Synthesis and Derivatization
MethodologyApplicationPotential AdvantageKey Reagents/ConditionsReference
Microwave-Assisted SynthesisFormation of Benzodioxole RingRapid, high yield, green chemistrySubstituted Catechol + Benzoic Acid Derivative / Polyphosphoric Acid tandfonline.comresearchgate.net
Suzuki-Miyaura CouplingDerivatization of the aromatic ringHigh functional group tolerance, versatile C-C bond formationAryl Halide + Boronic Acid / Pd Catalyst (e.g., PdCl₂(PPh₃)₂) + Base researchgate.networldresearchersassociations.com
Mild FormylationIntroduction of -CHO groupAvoids cleavage of the sensitive dioxole ring2-Benzotriazolyl-1,3-dioxolane with an organozinc reagent organic-chemistry.org
Thiosemicarbazone FormationDerivatization of the aldehydeCreates derivatives with potential biological activityAldehyde + Phenylthiosemicarbazide sigmaaldrich.com

Untapped Potential in Interdisciplinary Research Fields

The broader class of benzodioxole derivatives exhibits a remarkable spectrum of biological activities, suggesting that 6-Ethoxy-benzo researchgate.netorganic-chemistry.orgdioxole-5-carbaldehyde could be a valuable lead structure in various fields. nih.govchemicalbook.com

Medicinal Chemistry: Benzodioxoles are known to possess anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. nih.govnajah.edunih.gov For example, certain derivatives act as inhibitors of cyclooxygenase (COX) enzymes, while others show potent cytotoxicity against cancer cell lines. nih.govnajah.edu The specific electronic contribution of the 6-ethoxy group could modulate these activities, potentially leading to compounds with enhanced potency or selectivity. It could serve as a precursor for novel kinase inhibitors or antidiabetic agents. nih.govmdpi.com

Agrochemistry: Historically, benzodioxole compounds have been pivotal as insecticide synergists by inhibiting cytochrome P-450 enzymes in insects. chemicalbook.com More recently, derivatives have been designed as potent plant root growth promoters by acting as auxin receptor agonists. researchgate.net The unique structure of 6-Ethoxy-benzo researchgate.netorganic-chemistry.orgdioxole-5-carbaldehyde could be leveraged to develop new, effective, and potentially biodegradable agrochemicals.

Materials Science: While less explored, aromatic aldehydes are precursors in the synthesis of polymers and functional dyes. The rigid, electron-rich benzodioxole core could be incorporated into novel organic materials with interesting photophysical or electronic properties.

Directions for Advanced Theoretical and Mechanistic Studies

To guide and accelerate experimental research, computational and mechanistic studies will be indispensable.

Computational Chemistry: In silico methods like molecular docking can be used to screen 6-Ethoxy-benzo researchgate.netorganic-chemistry.orgdioxole-5-carbaldehyde and its virtual derivatives against known biological targets, such as enzymes implicated in cancer or inflammation. nih.gov This can help prioritize synthetic targets and rationalize biological activities. Density Functional Theory (DFT) calculations can provide deep insights into the molecule's electronic structure, frontier molecular orbitals, and reactivity, helping to predict the outcomes of synthetic reactions and understand its stability.

Mechanistic Elucidation: For derivatives synthesized via cross-coupling reactions, detailed mechanistic studies can help optimize reaction conditions to improve yields and expand the substrate scope. nih.gov For biologically active derivatives, investigating the mechanism of action—for example, through enzyme kinetics or cell-based assays—is crucial for understanding structure-activity relationships (SAR) and advancing from a hit compound to a lead candidate. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde?

  • Methodological Answer : The compound can be synthesized via iodinated or brominated precursors through nucleophilic substitution or transition-metal-catalyzed coupling. For example, 6-iodobenzo[d][1,3]dioxole-5-carbaldehyde reacts with diols in THF under acidic conditions (e.g., p-TsOH) to form acetals with diastereoselectivity (10:1) . Alternatively, nucleophilic substitution of hydroxyl derivatives (e.g., 6-hydroxypiperonal) with alkyl halides under basic conditions (K₂CO₃/DMF) introduces ethoxy groups . Cyclization strategies using KCN and ZnI₂ in MeCN also enable functionalization of the benzodioxole core .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Characterization involves spectroscopic and chromatographic techniques:
  • NMR : 1^1H and 13^13C NMR confirm substituent positions and diastereomeric ratios (e.g., δ 10.36 ppm for aldehyde protons) .
  • HRMS : Validates molecular mass (e.g., [M – OH]+ calculated for intermediates) .
  • IR : Identifies functional groups (e.g., aldehyde C=O stretch at ~1660 cm⁻¹) .
  • Chromatography : Column purification (e.g., 10–25% EtOAc/hexanes) and TLC (Rf = 0.4 in 4:1 hexanes/EtOAc) ensure purity .

Q. What are the typical functionalization reactions involving the aldehyde group in this compound?

  • Methodological Answer : The aldehyde group participates in multicomponent reactions (e.g., with aniline and ethyl acetoacetate via graphite-catalyzed condensation to form pyrroles) , Sonogashira couplings (e.g., with alkynes to generate alkynylated derivatives) , and palladium-catalyzed C-H activation (e.g., forming helicenes via acrylate coupling) .

Advanced Research Questions

Q. How can diastereoselectivity be achieved in acetal formation reactions using this compound derivatives?

  • Methodological Answer : Diastereoselectivity (e.g., 10:1) is optimized via solvent choice (THF/benzene), catalyst loading (p-TsOH), and reaction duration (48 hours). Steric and electronic effects of substituents on the diol influence transition-state stabilization. Post-reaction analysis via 1^1H NMR and purification by gradient column chromatography (10–25% EtOAc/hexanes) isolates the major diastereomer .

Q. What strategies optimize catalytic efficiency in palladium-mediated C-H activation reactions with this substrate?

  • Methodological Answer : Efficiency is enhanced by:
  • Ligand Design : Bulky ligands improve regioselectivity in C-H bond cleavage.
  • Electrochemical Assistance : Redox-neutral conditions reduce catalyst loading .
  • Solvent Optimization : Polar aprotic solvents (e.g., MeCN) stabilize intermediates.
  • Substitution Patterns : Electron-withdrawing groups (e.g., ethoxy) direct activation to specific positions .

Q. How do researchers resolve contradictions in reported reaction yields or selectivity for similar benzodioxole carbaldehydes?

  • Methodological Answer : Contradictions arise from variations in:
  • Catalyst Loading : Higher Pd concentrations may improve yields but reduce selectivity .
  • Purification Methods : Flash chromatography vs. column chromatography impacts recovery (e.g., 66% vs. 93% yields) .
  • Reaction Monitoring : TLC vs. in-situ NMR can lead to differing interpretations of completion .
    Reproducibility is ensured by standardizing protocols (e.g., inert atmosphere, stoichiometry) and cross-validating with multiple analytical techniques (e.g., HRMS, 13^13C NMR) .

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